molecular formula C26H22N4S2 B3709515 N,N''-2,2'-biphenyldiylbis[N'-phenyl(thiourea)]

N,N''-2,2'-biphenyldiylbis[N'-phenyl(thiourea)]

Cat. No.: B3709515
M. Wt: 454.6 g/mol
InChI Key: WAWYYDUHARFHSJ-UHFFFAOYSA-N
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Description

“N,N’‘-2,2’-biphenyldiylbis[N’-phenyl(thiourea)]” is a chemical compound that belongs to the class of thioureas . Thioureas are organic compounds that share a common functional group characterized by nitrogen (N), sulfur (S), and carbon © atoms. They are known for their wide range of applications in various fields .


Synthesis Analysis

Thioureas can be synthesized through a simple condensation between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives . Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur .


Molecular Structure Analysis

The molecular structure of “N,N’‘-2,2’-biphenyldiylbis[N’-phenyl(thiourea)]” is characterized by the presence of biphenyl groups and phenyl-thiourea units . The exact molecular formula and weight can be determined through advanced analytical techniques .


Chemical Reactions Analysis

Thioureas, including “N,N’‘-2,2’-biphenyldiylbis[N’-phenyl(thiourea)]”, can undergo various chemical reactions. For instance, they can react with the Burgess reagent to give the corresponding guanidines . They can also react with (thio)isocyanates to produce unsymmetrical (thio)ureas .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N,N’‘-2,2’-biphenyldiylbis[N’-phenyl(thiourea)]”, such as its melting point, boiling point, density, and toxicity, can be found in specialized chemical databases .

Safety and Hazards

Thioureas, in general, may form combustible dust concentrations in air and can be harmful if swallowed . They are also suspected of causing cancer and damaging the unborn child . Therefore, appropriate safety measures should be taken when handling these compounds .

Future Directions

Thioureas, including “N,N’‘-2,2’-biphenyldiylbis[N’-phenyl(thiourea)]”, have played an important role in developing useful agrochemicals and pharmacological agents . Future research may focus on exploring their potential applications in other fields and improving their synthesis methods for better yield and selectivity .

Properties

IUPAC Name

1-phenyl-3-[2-[2-(phenylcarbamothioylamino)phenyl]phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4S2/c31-25(27-19-11-3-1-4-12-19)29-23-17-9-7-15-21(23)22-16-8-10-18-24(22)30-26(32)28-20-13-5-2-6-14-20/h1-18H,(H2,27,29,31)(H2,28,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWYYDUHARFHSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C3=CC=CC=C3NC(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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